molecular formula C11H10N2O B3187565 1-Acetylindoline-5-carbonitrile CAS No. 15861-29-7

1-Acetylindoline-5-carbonitrile

Cat. No.: B3187565
CAS No.: 15861-29-7
M. Wt: 186.21 g/mol
InChI Key: RQPMUCQYHHAHPC-UHFFFAOYSA-N
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Description

1-Acetylindoline-5-carbonitrile is a chemical compound with the molecular formula C11H10N2O It is a derivative of indoline, a bicyclic heterocycle that is a structural component of many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindoline-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of indoline with acetic anhydride and cyanogen bromide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylindoline-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The acetyl and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions to form substituted products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Acetylindoline-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored the use of this compound derivatives in drug development, particularly for targeting specific enzymes or receptors.

    Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-acetylindoline-5-carbonitrile and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1-Acetylindoline-5-carbonitrile can be compared with other indoline derivatives, such as:

    Indoline-2,3-dione: Known for its use in the synthesis of dyes and pigments.

    Indoline-2-carboxylic acid: Studied for its potential biological activities.

    1-Methylindoline: Used as an intermediate in organic synthesis.

Properties

IUPAC Name

1-acetyl-2,3-dihydroindole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-5-4-10-6-9(7-12)2-3-11(10)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPMUCQYHHAHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(5-aminoindolin-1-yl)ethanone (Aldrich, 865 mg; 4.91 mmol) in HCl (2.1 M, 2.95 mL) was treated with sodium nitrite (358 mg; 5.18 mmol) and the mixture was stirred at 0° C. for 3 hours. The solution was neutralized with sodium carbonate (3.12 g; 29.43 mmol) and the resulting mixture was added to a suspension of sodium cyanide (519 mg; 10.6 mmol) and copper cyanide (467 mg; 5.21 mmol) in water (4 mL) at 0° C. The resulting suspension was heated to 50° C., stirred for 30 minutes, cooled to 0° C. and the precipitated solid was collected by filtration. The collected solid was recrystallised from aqueous acetonitrile to give the title compound as a brown solid. 1H NMR: (DMSO-d6, 400 MHz) δ 8.16 (1H, d, J=8.3 Hz), 7.72-7.62 (2H, m), 4.23-4.11 (2H, m), 2.54 (3H, t, J=2.1 Hz), 2.23 (3H, s).
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Name
Quantity
2.95 mL
Type
solvent
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
519 mg
Type
reactant
Reaction Step Three
Quantity
467 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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